BC-DXI-495 is classified as a small molecule inhibitor and is primarily sourced from chemical suppliers specializing in research-grade compounds. It is categorized within the broader class of proteolysis targeting chimeras (PROTACs), which are designed to promote the degradation of specific proteins by harnessing the cell's ubiquitin-proteasome system .
The synthesis of BC-DXI-495 involves several key steps, including the use of click chemistry techniques that incorporate azides and alkynes. A general procedure includes the addition of sodium L-ascorbate and copper(II) sulfate pentahydrate to a solution containing an azide and an alkyne in dimethyl sulfoxide at room temperature, followed by purification using column chromatography .
The synthetic route is designed to be efficient, allowing for one-step synthesis while ensuring high purity (>98%) of the final product. The compound's synthesis has been optimized through retrosynthetic analysis, utilizing advanced computational tools to predict feasible synthetic pathways.
The molecular structure of BC-DXI-495 features a complex arrangement that includes an indole ring, a sulfonamide group, and a morpholine moiety. The structural data can be represented as follows:
This structure allows BC-DXI-495 to effectively interact with its target proteins, facilitating its mechanism of action in inhibiting protein-protein interactions .
BC-DXI-495 has been shown to engage in specific interactions that disrupt the binding between AIMP2-DX2 and HSP70. The compound exhibits an inhibitory concentration (IC50) of approximately 4.2 μM against this interaction, highlighting its potency .
In experimental setups, BC-DXI-495 has been utilized in co-immunoprecipitation assays to analyze its effects on protein complexes involving AIMP2-DX2, demonstrating significant alterations in protein solubility profiles upon treatment .
The mechanism by which BC-DXI-495 exerts its effects involves binding to AIMP2-DX2 and preventing its interaction with HSP70. This disruption leads to decreased levels of AIMP2-DX2 in cellular environments, thereby influencing downstream signaling pathways related to tumor growth and survival.
Studies have shown that BC-DXI-495 not only inhibits the binding between these proteins but also reduces tumor growth in vivo models expressing AIMP2-DX2. This suggests a potential therapeutic application in cancer treatment by targeting specific protein interactions critical for tumor progression .
BC-DXI-495 appears as a solid powder with high purity (>98%). It is soluble in dimethyl sulfoxide, making it suitable for various biological assays. The compound should be stored under controlled conditions—preferably dry and dark at temperatures between 0 - 4 °C for short-term storage or at -20 °C for long-term preservation.
Key physical properties include:
BC-DXI-495 has significant applications in scientific research, particularly in oncology. Its primary use lies in studying protein-protein interactions within cancer biology, specifically those involving AIMP2-DX2 and HSP70. Researchers are exploring its potential as a therapeutic agent for treating lung cancer and possibly other malignancies characterized by dysregulated protein interactions.
Additionally, BC-DXI-495 serves as a valuable tool for investigating the mechanisms underlying tumor growth and resistance to therapy, providing insights that could lead to novel treatment strategies .
BC-DXI-495, chemically designated as (S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(4-morpholinophenyl)propanamide, is a rationally designed small-molecule inhibitor targeting protein-protein interactions (PPIs). With a molecular weight of 518.63 g/mol and elemental composition (C: 64.85%; H: 5.83%; N: 10.80%; O: 12.34%; S: 6.18%), it features a stereospecific S-configuration critical for its bioactivity [3]. This compound falls under the class of PPI disruptors, characterized by its ability to bind at the interface of the AIMP2-DX2/HSP70 complex. Its chemical structure integrates three pharmacophoric elements:
Property | Value |
---|---|
IUPAC Name | (S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(4-morpholinophenyl)propanamide |
Molecular Formula | C₂₈H₃₀N₄O₄S |
Exact Mass | 518.1988 Da |
XLogP | 3.5 (predicted) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 7 |
The discovery of BC-DXI-495 emerged from foundational research into the tumorigenic role of AIMP2-DX2, an exon-2-deleted splice variant of AIMP2. Initially identified as a competitive inhibitor of the tumor-suppressive full-length AIMP2, AIMP2-DX2 was found overexpressed in lung, colon, and ovarian cancers [7]. Early studies revealed that HSP70, a molecular chaperone, binds to the N-terminal flexible region (NFR) of AIMP2-DX2 (residues 24–34), shielding it from ubiquitin-mediated degradation by E3 ligase Siah1 [2] [7]. This interaction stabilized AIMP2-DX2, enabling its oncogenic activity.
BC-DXI-495 was developed through structure-based drug design leveraging X-ray crystallography and NMR data of the AIMP2-DX2/HSP70 complex. Key interactions targeted included:
BC-DXI-495’s therapeutic significance lies in its precise disruption of the AIMP2-DX2/HSP70 axis, a nexus for cancer progression. Mechanistically, it:
Pathway Affected | Effect of BC-DXI-495 | Cancer Relevance |
---|---|---|
AIMP2-DX2 Stability | ↑ Ubiquitination & degradation | Reduces tumorigenic AIMP2-DX2 levels |
Glucose Metabolism | ↓ GLUT-1 expression & glucose uptake | Impairs energy supply in NSCLC |
JAK-STAT/MAPK | ↓ Phosphorylation of JAK1-3, STAT1 | Inhibits proliferation signals |
In vivo studies demonstrate that BC-DXI-495 suppresses xenograft tumor growth in lung and colon cancer models, correlating with reduced AIMP2-DX2 levels [3] [7]. Its role extends to overcoming therapeutic resistance, as AIMP2-DX2 expression is linked to poor prognosis in nasopharyngeal carcinoma and acute myeloid leukemia [7]. This positions BC-DXI-495 as a pioneering therapeutic strategy targeting "undruggable" PPIs in oncology.
Compound Name | Role/Context |
---|---|
BC-DXI-495 | AIMP2-DX2/HSP70 interaction inhibitor |
AIMP2-DX2 | Oncogenic splice variant |
HSP70 | Molecular chaperone stabilizing AIMP2-DX2 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: